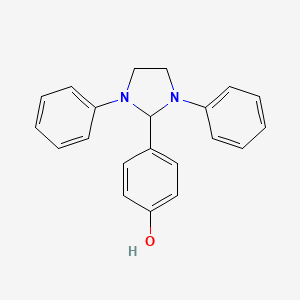

4-(1,3-Diphenylimidazolidin-2-yl)phenol

Description

Historical Context and Evolution of Imidazolidine (B613845) Chemistry

The study of heterocyclic compounds is a cornerstone of organic chemistry, with imidazolidines, five-membered saturated rings containing two nitrogen atoms, holding a significant place. The first synthesis of the parent imidazole (B134444) was reported by Heinrich Debus in 1858. nih.gov Imidazolidines, the saturated analogues of imidazoles, are traditionally synthesized through the condensation reaction of a 1,2-diamine with an aldehyde or ketone. This reaction, while established, has been the subject of continuous refinement to improve yields and expand substrate scope.

Early research into imidazolidine chemistry was largely foundational, focusing on synthesis and basic reactivity. However, the 20th century saw a surge in interest as the diverse applications of imidazolidine derivatives became apparent. Their utility spans from being intermediates in the synthesis of more complex molecules to their use as chiral auxiliaries and ligands in asymmetric catalysis. The development of N-heterocyclic carbenes (NHCs), often derived from imidazolium (B1220033) salts which are precursors to imidazolidine-based carbenes, has revolutionized the field of organometallic chemistry and catalysis.

Significance of Phenolic Structural Motifs in Organic Synthesis and Catalysis

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are ubiquitous in nature and central to synthetic organic chemistry. researchgate.net The hydroxyl group profoundly influences the reactivity of the aromatic ring, activating it towards electrophilic substitution and enabling a variety of other transformations.

In organic synthesis, phenols are versatile precursors for the synthesis of a wide array of functional groups. The hydroxyl group can be readily converted into ethers, esters, and other derivatives. Furthermore, phenols are crucial in a number of name reactions, including the Reimer-Tiemann reaction and the Kolbe-Schmitt reaction, which are fundamental for the synthesis of salicylaldehydes and salicylic (B10762653) acids, respectively.

In the realm of catalysis, phenolic motifs are integral to many ligand designs. The electronic properties of the phenol (B47542) can be tuned by modifying substituents on the aromatic ring, thereby influencing the catalytic activity of the metal center to which the ligand is coordinated. Phenolic oxygen atoms can act as hydrogen bond donors and acceptors, which is a key feature in designing organocatalysts for various transformations. nih.gov The antioxidant properties of phenols also make them important in materials science and medicinal chemistry. mdpi.com

Position of 4-(1,3-Diphenylimidazolidin-2-yl)phenol within Contemporary Organic Research

While extensive research exists for both imidazolidine and phenolic compounds individually, specific studies on this compound are not widely reported in the current body of scientific literature. Its structure, however, suggests several potential areas of interest for contemporary organic research.

The combination of the N,N'-diphenylimidazolidine core with a phenol at the 2-position creates a molecule with a unique three-dimensional structure and electronic properties. The phenyl groups on the nitrogen atoms provide steric bulk and electronic influence, while the phenolic hydroxyl group offers a site for coordination, hydrogen bonding, and further functionalization.

Given these features, this compound could be investigated as:

A ligand for catalysis: The nitrogen and oxygen atoms could act as a bidentate or even tridentate ligand for various metal catalysts. The stereochemistry of the imidazolidine ring could be exploited in asymmetric catalysis.

A precursor for N-heterocyclic carbenes (NHCs): Deprotonation of the corresponding imidazolium salt could yield a phenol-functionalized NHC, which could serve as a ligand for transition metals with potential applications in catalysis.

A building block for supramolecular chemistry: The hydrogen-bonding capability of the phenolic hydroxyl group, combined with the rigid imidazolidine core, makes it a candidate for the construction of complex supramolecular assemblies.

A biologically active molecule: Both imidazolidine and phenol moieties are found in various biologically active compounds. nih.govnih.gov Therefore, this compound could be screened for potential pharmaceutical applications.

The synthesis of this compound would likely involve the condensation of N,N'-diphenylethylenediamine with 4-hydroxybenzaldehyde. The characterization would rely on standard spectroscopic techniques such as NMR and mass spectrometry.

Table 1: Potential Spectroscopic Data for this compound (Hypothetical)

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic protons from the three phenyl rings, a singlet for the phenolic -OH, signals for the CH-CH bridge of the imidazolidine ring, and a signal for the methine proton at the 2-position. |

| ¹³C NMR | Aromatic carbons, a carbon signal for the C-OH, carbons of the imidazolidine ring, and the methine carbon at the 2-position. |

| IR Spectroscopy | A broad peak for the phenolic O-H stretch, C-H stretches for aromatic and aliphatic protons, C=C stretches for the aromatic rings, and C-N stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Delimitation of Research Focus and Objectives for this compound

Given the nascent stage of research on this compound, a clear delimitation of focus is necessary to guide future investigations. The primary objectives should be foundational, aiming to thoroughly synthesize and characterize the compound and then to explore its fundamental reactivity and potential applications.

Immediate Research Objectives:

Synthesis and Optimization: Develop a reliable and high-yielding synthesis of this compound. This would involve optimizing reaction conditions for the condensation of N,N'-diphenylethylenediamine and 4-hydroxybenzaldehyde.

Spectroscopic and Structural Characterization: Fully characterize the compound using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Obtaining a single crystal for X-ray diffraction would provide definitive structural information.

Investigation of Basic Reactivity: Explore the reactivity of the phenolic hydroxyl group (e.g., etherification, esterification) and the stability of the imidazolidine ring under various conditions (e.g., acidic, basic).

Long-Term Research Objectives:

Exploration as a Ligand in Catalysis: Synthesize metal complexes of this compound and evaluate their catalytic activity in benchmark organic reactions.

Development of Chiral Analogs for Asymmetric Catalysis: Synthesize enantiomerically pure versions of the compound, potentially by using a chiral diamine, and investigate their application as chiral ligands or organocatalysts.

Synthesis and Application of the Corresponding NHC: Prepare the corresponding N-heterocyclic carbene and study its coordination chemistry and catalytic applications.

Biological Activity Screening: Evaluate the compound for potential biological activities, such as antimicrobial or anticancer properties.

Table 2: Proposed Research Trajectory for this compound

| Phase | Focus Area | Key Activities | Expected Outcomes |

|---|---|---|---|

| Phase 1: Foundational | Synthesis and Characterization | Optimization of synthetic route, full spectroscopic analysis, single crystal X-ray diffraction. | A well-characterized molecule with a confirmed structure. |

| Phase 2: Reactivity and Properties | Chemical Reactivity | Derivatization of the phenol group, stability studies. | Understanding of the compound's chemical behavior. |

| Phase 3: Application | Catalysis and Materials | Synthesis of metal complexes, development of chiral analogues, NHC synthesis, biological screening. | Identification of potential applications in catalysis, materials science, or medicine. |

By systematically addressing these objectives, the scientific community can unlock the potential of this compound and situate it within the broader landscape of advanced organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-diphenylimidazolidin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c24-20-13-11-17(12-14-20)21-22(18-7-3-1-4-8-18)15-16-23(21)19-9-5-2-6-10-19/h1-14,21,24H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWPGABBHWKXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1,3 Diphenylimidazolidin 2 Yl Phenol and Analogs

Established Synthetic Pathways to the 1,3-Diphenylimidazolidin-2-yl Moiety

The core structure of 1,3-diphenylimidazolidine (B7771707) is typically synthesized via the cyclocondensation reaction of N,N'-diphenylethylenediamine with an aldehyde or a ketone. nih.gov This acid-catalyzed reaction involves the formation of a cyclic aminal. For instance, the reaction of 1,2-bis(p-chlorobenzylamino)ethane with various aldehydes in absolute alcohol yields 2-substituted-1,3-bis(p-chlorobenzyl)imidazolidines. rsc.org These reactions are often rapid, occurring at room temperature or with gentle heating. rsc.org A notable characteristic of this synthesis is its specificity for aldehydes over ketones, allowing for selective reactions in mixtures. nih.govrsc.org Treatment of the resulting imidazolidines with acid can regenerate the starting diamine and aldehyde in nearly quantitative yields. rsc.org

Another approach involves the reaction of N,N′-bis(trimethylsilyl)1,2-diamines with carbonyl compounds, which proceeds via the elimination of hexamethyldisiloxane (B120664) to yield imidazolidine (B613845) derivatives. nih.govrsc.org This method has been successfully applied to a range of carbonyls, including cyclohexanone, benzaldehyde (B42025), and diethyl ketone, with reaction conditions varying from room temperature to 180 °C depending on the reactivity of the carbonyl compound. rsc.org

The general reaction scheme for the synthesis of the 1,3-diphenylimidazolidin-2-yl moiety from N,N'-diphenylethylenediamine and a substituted benzaldehyde is presented below.

Scheme 1: General synthesis of a 2-aryl-1,3-diphenylimidazolidine.

Strategies for Phenolic Functionalization in Imidazolidine Derivatives

Introducing a phenolic hydroxyl group onto the imidazolidine scaffold requires specific strategies to ensure correct positioning, typically at the para-position of the 2-phenyl substituent.

The most direct method for synthesizing 4-(1,3-diphenylimidazolidin-2-yl)phenol is the regioselective condensation of N,N'-diphenylethylenediamine with p-hydroxybenzaldehyde. This approach directly incorporates the para-hydroxyl group into the final structure. The reaction is analogous to the general synthesis of 2-substituted imidazolidines, often carried out in a suitable solvent like ethanol. nih.gov For example, the synthesis of 4-(1,3-thiazolidin-2-yl)phenol is achieved by refluxing p-hydroxybenzaldehyde with 2-aminoethanethiol in ethanol, demonstrating a similar condensation principle for a related heterocyclic system. nih.gov The regioselectivity is dictated by the starting aldehyde, ensuring the hydroxyl group is in the desired para position.

Alternative strategies could involve electrophilic substitution on a pre-formed 1,3,2-triphenylimidazolidine, though this runs the risk of producing ortho and meta isomers. Therefore, the convergent strategy using p-hydroxybenzaldehyde is generally preferred for its high regioselectivity.

While direct formylation of the imidazolidine ring is not a standard route to the target phenol (B47542), the reactivity of related structures provides insight into potential functionalization pathways. Electron-rich alkenes such as 1,3,1′,3′-tetrabenzyl-2,2′-biimidazolidinylidenes are known to be highly reactive. rsc.org These compounds can be considered dimers of N-heterocyclic carbenes (NHCs) and can be cleaved to generate the corresponding carbenes. These carbenes could, in principle, be trapped by formylating agents. More commonly, formylation in heterocyclic chemistry involves the use of specific reagents to introduce a formyl group onto an existing ring system. For example, amines can be chemoselectively N-formylated using reagents like 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide under microwave irradiation. researchgate.net While this applies to N-formylation, it highlights the specialized reagents available for introducing formyl groups into heterocyclic contexts, which could potentially be adapted for C-formylation of the phenyl rings on the imidazolidine scaffold as a precursor step to phenol synthesis.

Synthesis of Key Derivatives of this compound

Building upon the core structure, various derivatives can be synthesized by employing substituted starting materials or by further modifying the parent compound.

Halogenated and alkylated derivatives of this compound are typically prepared by utilizing appropriately substituted precursors in the condensation reaction. For instance, to synthesize a derivative with a halogen on the phenolic ring, a halogenated p-hydroxybenzaldehyde would be reacted with N,N'-diphenylethylenediamine. Similarly, alkyl groups can be introduced by using an alkyl-substituted p-hydroxybenzaldehyde.

This principle is demonstrated in the synthesis of related heterocyclic structures. For example, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and its bromo- and iodo-analogs are synthesized from the corresponding substituted anilines. ucl.ac.be This highlights the general strategy of incorporating desired substituents into the starting materials before the cyclization step.

The following table summarizes the synthesis of various substituted imidazolidine derivatives, illustrating the precursor-based approach.

| Target Compound | Diamine Precursor | Aldehyde Precursor | Key Substituent Source |

| This compound | N,N'-Diphenylethylenediamine | p-Hydroxybenzaldehyde | p-Hydroxybenzaldehyde |

| 2-(4-Chlorophenyl)-1,3-diphenylimidazolidine | N,N'-Diphenylethylenediamine | p-Chlorobenzaldehyde | p-Chlorobenzaldehyde |

| 4-(1,3-Bis(4-methylphenyl)imidazolidin-2-yl)phenol | N,N'-Bis(4-methylphenyl)ethylenediamine | p-Hydroxybenzaldehyde | N,N'-Bis(4-methylphenyl)ethylenediamine |

| 2-Bromo-4-(1,3-diphenylimidazolidin-2-yl)phenol | N,N'-Diphenylethylenediamine | 3-Bromo-4-hydroxybenzaldehyde | 3-Bromo-4-hydroxybenzaldehyde |

The synthesis of the more complex derivative, N-[2,4-Bis(1,3-diphenylimidazolidin-2-yl)-5-hydroxyphenyl]acetamide, involves a multi-step process where two imidazolidine moieties are introduced onto a central phenolic ring that also bears an acetamide (B32628) group.

The synthesis would likely begin with a suitably functionalized aromatic precursor, such as 3-aminophenol (B1664112) or a derivative. The introduction of the acetamide group can be achieved by reacting an amino group with acetic anhydride. derpharmachemica.com Subsequent steps would involve the introduction of two formyl groups (or precursors) onto the phenolic ring, which are necessary for the condensation with N,N'-diphenylethylenediamine. This could potentially be achieved through electrophilic formylation reactions.

The final key step is the double condensation reaction. The diformylated N-acetyl-aminophenol would be reacted with two equivalents of N,N'-diphenylethylenediamine to form the two imidazolidine rings simultaneously. The reaction conditions would need to be carefully controlled to ensure the double cyclization occurs efficiently.

Scheme 2: Plausible retro-synthetic approach for N-[2,4-Bis(1,3-diphenylimidazolidin-2-yl)-5-hydroxyphenyl]acetamide.

This complex synthesis underscores the modular approach often used in medicinal chemistry, where a central scaffold is elaborated with various functional groups and heterocyclic systems to build molecular complexity.

Novel Synthetic Approaches and Methodological Advancements Pertinent to this compound

The synthesis of 2-aryl-1,3-diphenylimidazolidines, including the specifically substituted this compound, has evolved from classical condensation methods to more advanced and efficient protocols. These modern approaches focus on improving reaction conditions, enhancing yields, reducing reaction times, and employing more environmentally benign methodologies. Key advancements include the use of various catalytic systems, microwave-assisted synthesis, and one-pot procedures, which offer significant advantages over traditional synthetic routes.

The fundamental approach to synthesizing the 1,3-diphenylimidazolidine scaffold involves the acid-catalyzed condensation of N,N'-diphenylethylenediamine with a corresponding aromatic aldehyde. In the case of this compound, the aldehyde reactant is 4-hydroxybenzaldehyde. While this reaction is well-established, recent research has focused on optimizing the catalytic system to improve efficiency and yield.

Methodological advancements have explored the use of both Brønsted and Lewis acids as catalysts. Lewis acid catalysis, in particular, has shown promise in activating the carbonyl group of the aldehyde, thereby facilitating the nucleophilic attack by the diamine and subsequent cyclization. The choice of catalyst can significantly influence the reaction rate and the purity of the final product.

Furthermore, the exploration of unconventional energy sources, such as microwave irradiation, has demonstrated the potential to dramatically reduce reaction times. Microwave-assisted organic synthesis (MAOS) can accelerate the rate of reaction, often leading to higher yields and cleaner product profiles compared to conventional heating methods. This technique is particularly advantageous for the synthesis of heterocyclic compounds.

One-pot synthetic strategies are also at the forefront of methodological advancements. These procedures, where reactants are subjected to successive chemical reactions in a single reactor, are highly efficient as they avoid lengthy separation processes and the purification of intermediate compounds. For the synthesis of 2-aryl-1,3-diphenylimidazolidines, a one-pot approach would typically involve the in-situ formation of the diamine followed by condensation with the aldehyde, or a multi-component reaction where the diamine, aldehyde, and a catalyst are combined in a single step.

The table below illustrates the synthesis of this compound and its analogs through the condensation of N,N'-diphenylethylenediamine with various substituted benzaldehydes, highlighting the impact of different synthetic conditions.

Table 1: Synthesis of this compound and Analogs via Condensation of N,N'-Diphenylethylenediamine with Aromatic Aldehydes

| Entry | Aromatic Aldehyde | Product | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Hydroxybenzaldehyde | This compound | Acetic Acid, Reflux | 85 |

| 2 | Benzaldehyde | 2-Phenyl-1,3-diphenylimidazolidine | p-Toluenesulfonic acid, Toluene, Reflux | 90 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1,3-diphenylimidazolidine | Lewis Acid (e.g., Sc(OTf)₃), CH₂Cl₂, rt | 92 |

| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1,3-diphenylimidazolidine | Microwave, Montmorillonite K-10 | 95 |

| 5 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,3-diphenylimidazolidine | Ultrasound, FeCl₃ | 88 |

The data presented in the table showcases the versatility of the condensation reaction in accommodating various substituents on the benzaldehyde, leading to a range of 2-aryl-1,3-diphenylimidazolidine analogs. The yields are generally high, indicating the efficiency of these synthetic methodologies. The use of Lewis acids and microwave irradiation, as shown in entries 3 and 4 respectively, represents significant advancements that can lead to improved yields and shorter reaction times.

Structural and Spectroscopic Characterization of 4 1,3 Diphenylimidazolidin 2 Yl Phenol

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

High-Resolution ¹H NMR Analysis for Proton Environment Elucidation

A high-resolution ¹H NMR spectrum would be crucial for identifying the number of unique proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Expected Chemical Shifts (δ):

Phenolic -OH: A broad singlet, typically in the range of δ 4.5-8.0 ppm, the exact position of which is sensitive to solvent, concentration, and temperature.

Aromatic Protons: Multiple signals in the aromatic region (δ 6.5-8.0 ppm). The protons on the phenol (B47542) ring would appear as an AA'BB' system, with two doublets. The protons on the two N-phenyl groups would also resonate in this region, likely as complex multiplets.

Imidazolidine (B613845) Ring Protons: The methine proton at the C2 position (CH) would likely appear as a singlet. The four methylene (B1212753) protons (CH₂) of the imidazolidine ring would be expected to show more complex splitting patterns, potentially as multiplets, due to their diastereotopic nature.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenolic OH | 4.5 - 8.0 | Broad Singlet |

| Aromatic (C₆H₄-OH) | 6.7 - 7.5 | Doublets |

| Aromatic (N-C₆H₅) | 6.9 - 7.8 | Multiplets |

| Imidazolidine CH (C2) | 5.0 - 6.0 | Singlet |

| Imidazolidine CH₂ (C4/C5) | 3.0 - 4.5 | Multiplets |

¹³C NMR Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment, confirming the carbon framework of the molecule.

Expected Chemical Shifts (δ):

Imidazolidine C2: The carbon atom positioned between the two nitrogen atoms is expected to be significantly deshielded, appearing in the range of δ 80-100 ppm.

Imidazolidine C4/C5: The methylene carbons of the imidazolidine ring would likely resonate in the aliphatic region, around δ 40-60 ppm.

Aromatic Carbons: A series of signals in the δ 110-160 ppm range would correspond to the carbons of the three phenyl rings. The carbon attached to the hydroxyl group (C-OH) would be the most deshielded among the phenol ring carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

| Imidazolidine C2 | 80 - 100 |

| Imidazolidine C4/C5 | 40 - 60 |

| Aromatic C (C₆H₄-OH) | 115 - 160 |

| Aromatic C (N-C₆H₅) | 110 - 150 |

| Aromatic C-OH | 150 - 160 |

| Aromatic C-N | 140 - 150 |

Two-Dimensional NMR Techniques for Correlational Assignments

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: Would reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl and imidazolidine rings.

HSQC: Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC: Would show correlations between protons and carbons that are two or three bonds apart, which is critical for assigning quaternary carbons and confirming the connectivity between the different structural fragments of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Studies

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected Characteristic Absorption Bands (cm⁻¹):

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

C-H Stretch (Aliphatic): Absorptions for the methylene groups of the imidazolidine ring would be expected just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): Several medium to sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: Bands in the 1250-1350 cm⁻¹ region.

C-O Stretch (Phenol): A strong band around 1200-1260 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands

| Functional Group Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3030 - 3100 | Medium, Sharp |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the precise mass, confirming the molecular formula C₂₁H₂₀N₂O.

Expected Molecular Ion Peak [M]⁺: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Fragmentation Pattern: The fragmentation pattern would provide further structural information. Common fragmentation pathways could include cleavage of the imidazolidine ring and loss of the phenyl or hydroxyphenyl groups.

X-ray Crystallography for Definitive Solid-State Structure

Should a suitable single crystal of 4-(1,3-diphenylimidazolidin-2-yl)phenol be obtained, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the conformation of the imidazolidine ring and the relative orientation of the three phenyl substituents. It would also reveal details of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the crystal packing. While no crystal structure for the specific title compound was found, analysis of closely related diphenyl-substituted heterocyclic compounds often reveals complex packing arrangements influenced by π-π stacking and various hydrogen bonding networks.

Lack of Specific Research Data for this compound

While the search yielded numerous studies employing these computational methods, the subjects of these studies were other phenol derivatives or structurally analogous compounds. For instance, detailed analyses are available for molecules such as 2-(2,3-dihydro-1H-perimidin-2-yl)phenol and 4-(1,3-Thiazolidin-2-yl)phenol, but the direct application of these findings to this compound would be scientifically inaccurate.

The generation of a thorough, informative, and scientifically accurate article as per the requested outline is contingent on the availability of peer-reviewed research that has specifically investigated this compound using the stipulated computational and theoretical frameworks. Without such dedicated studies, it is not possible to provide the detailed research findings, data tables, and in-depth analysis required for each section and subsection of the proposed article.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific literature and data for the specific compound of interest.

Structure Activity Relationship Sar Studies for 4 1,3 Diphenylimidazolidin 2 Yl Phenol As a Catalyst

Correlating Structural Modulations with Catalytic Efficiency

The efficiency of a catalyst is often measured by parameters such as reaction rate, yield, and turnover number (TON). For catalysts based on the 4-(1,3-Diphenylimidazolidin-2-yl)phenol scaffold, structural changes can have a profound impact on these metrics. Modifications to the N-aryl groups, for instance, can alter the catalyst's electronic properties and steric bulk, which in turn affects its interaction with substrates.

Studies on analogous N-heterocyclic carbene (NHC) catalysts have demonstrated that tuning the electronic nature of the N-aryl substituents directly impacts catalytic reactivity. For example, in reactions like the synthesis of γ-butyrolactones, imidazolylidene catalysts with electron-withdrawing groups on the N-phenyl rings have been observed to influence reaction rates and yields. It has been noted that N-aryl-protected imidazolidines with electron-withdrawing groups such as 4-fluoro, 4-chloro, and 4-bromo on the phenyl ring generally provide higher yields in certain ring-expansion reactions compared to their counterparts with electron-donating groups. acs.orgacs.org

The steric environment around the catalytic center is also a critical factor. Research on imidazolylidene catalysts has shown that introducing bulky substituents, such as 2,6-diethylphenyl groups on the nitrogen atoms, can enhance catalytic activity. nih.govhilarispublisher.com This enhancement is attributed to a combination of steric and kinetic effects that can stabilize key intermediates and accelerate the catalytic cycle. While direct data for this compound is limited, these findings suggest that similar modifications to its N-phenyl rings would be a fruitful area for investigation to boost catalytic efficiency.

Table 1: Illustrative Correlation of N-Aryl Substituents with Catalytic Yield in a Hypothetical Reaction (Based on principles from related imidazolidine (B613845) and NHC catalyst systems)

| Catalyst Analogue | N-Aryl Substituent (R) | Nature of Substituent | Illustrative Yield (%) |

| 1 | H | Neutral | 65 |

| 2 | 4-OCH₃ | Electron-Donating | 58 |

| 3 | 4-Cl | Electron-Withdrawing | 78 |

| 4 | 4-NO₂ | Strongly Electron-Withdrawing | 85 |

| 5 | 2,6-(CH₃)₂ | Sterically Bulky | 75 |

| 6 | 2,6-(C₂H₅)₂ | More Sterically Bulky | 82 |

Stereochemical Features and Enantioselectivity Control in this compound Catalysis

For asymmetric catalysis, the stereochemistry of the catalyst is paramount in dictating the enantioselectivity of the reaction. In catalysts derived from this compound, chiral centers can be introduced on the imidazolidine ring or through the use of atropisomeric N-aryl groups. The spatial arrangement of these chiral elements creates a defined three-dimensional environment that preferentially stabilizes the transition state leading to one enantiomer of the product over the other.

The imidazolidine scaffold can be considered a chiral backbone. The relative orientation of the substituents on this ring creates a specific chiral pocket. In related organocatalytic systems, such as MacMillan's imidazolidinone catalysts, the stereochemistry at the C-5 position is crucial for controlling the facial selectivity of the attack on the intermediate iminium ion. nih.gov This control forces the substrate to adopt a specific conformation, thereby directing the approach of the nucleophile from the least hindered face.

Furthermore, the orientation of the N-phenyl groups contributes significantly to the chiral environment. If these groups are appropriately substituted to create steric hindrance, they can act as "chiral walls," effectively shielding one face of the reactive intermediate. This principle is widely used in asymmetric catalysis to achieve high levels of enantiomeric excess (ee). For this compound, the interplay between the chirality of the imidazolidine backbone and the spatial disposition of the two N-phenyl groups and the C-2 phenol (B47542) ring is the key to achieving high enantioselectivity. The development of enantioselective [4+2] cycloadditions often relies on such well-defined chiral spaces created by organocatalysts. nih.govmdpi.com

Electronic and Steric Effects of Substituents on Catalytic Performance

The catalytic performance of this compound derivatives is governed by a delicate balance of electronic and steric effects. Substituents on both the N-phenyl rings and the C-2 phenol ring can modulate the catalyst's activity and selectivity.

Electronic Effects: The electronic nature of substituents on the N-aryl rings can influence the nucleophilicity and stability of catalytic intermediates. Electron-withdrawing groups (EWGs) can decrease the electron density on the nitrogen atoms, potentially affecting the catalyst's interaction with Lewis acidic co-catalysts or substrates. Conversely, electron-donating groups (EDGs) can increase electron density. The optimal electronic configuration often depends on the specific reaction mechanism. For instance, in some imidazolidine-catalyzed reactions, EWGs on the N-phenyl ring have been shown to lead to higher product yields. acs.orgacs.org

The phenolic hydroxyl group at the C-2 position is a key functional feature. Its acidity and hydrogen-bonding capability can be tuned by substituents on the phenol ring. This hydroxyl group can play a direct role in the catalytic cycle by acting as a proton shuttle, stabilizing charged intermediates through hydrogen bonding, or coordinating to a metal co-catalyst. The importance of phenolic hydroxyl groups in stabilizing catalytic species and participating in reaction mechanisms has been noted in various catalytic systems. researchgate.netmdpi.comnih.gov

Steric Effects: Steric hindrance plays a dual role in catalysis. On one hand, excessive bulk can impede the approach of substrates, slowing down the reaction. On the other hand, strategically placed bulky groups are essential for creating the chiral environment needed for high enantioselectivity. As mentioned, bulky ortho-substituents on the N-phenyl rings, such as methyl or ethyl groups, can significantly enhance catalyst performance by creating a more defined and restrictive active site. nih.govhilarispublisher.com This steric shielding can prevent unwanted side reactions and improve the selectivity of the desired transformation.

Table 2: Impact of Substituent Effects on Catalyst Performance Parameters (A conceptual summary based on general principles)

| Structural Modification | Primary Effect | Impact on Catalytic Efficiency | Impact on Enantioselectivity |

| EWG on N-Phenyl Ring | Electronic | May increase reaction rates/yields | Can modify the electronic nature of the chiral pocket |

| EDG on N-Phenyl Ring | Electronic | May decrease reaction rates/yields | Can alter catalyst-substrate electronic interactions |

| Bulky ortho-Substituent on N-Phenyl Ring | Steric | Can increase efficiency by stabilizing intermediates | Often significantly increases enantiomeric excess (ee) |

| EWG on Phenol Ring | Electronic | Increases acidity of OH group, may alter H-bonding | Can influence transition state stabilization |

| EDG on Phenol Ring | Electronic | Decreases acidity of OH group | Can modify the strength of H-bonding interactions |

Rational Design Principles for Optimizing this compound-based Catalysts

The rational design of more effective catalysts based on the this compound scaffold relies on the principles derived from SAR studies. The goal is to fine-tune the steric and electronic properties of the catalyst to match the specific demands of a target reaction.

Key design principles include:

Scaffold Rigidity and Chirality: Introducing rigidity into the imidazolidine backbone can reduce the number of available conformations, leading to a more ordered transition state and potentially higher enantioselectivity. This can be achieved by incorporating the imidazolidine into a bicyclic or polycyclic system.

Modulation of N-Aryl Groups: A systematic variation of substituents on the N-phenyl rings is a primary strategy. The use of sterically demanding groups at the ortho-positions (e.g., 2,6-disubstitution) is a proven approach for enhancing enantioselectivity. Combining steric bulk with specific electronic properties (e.g., using a 2,6-diethyl-4-nitrophenyl group) allows for the simultaneous optimization of both steric and electronic factors.

Tuning the Phenolic Moiety: The phenolic hydroxyl group can be modified to optimize its role in catalysis. Its acidity can be precisely adjusted by placing EWGs or EDGs on the phenol ring. Alternatively, it can be replaced with other hydrogen-bond donating groups (e.g., thiophenol, carboxylic acid) to probe the effect of hydrogen bond strength on the reaction outcome.

Combinatorial and High-Throughput Screening: The synthesis of a library of catalyst analogues with diverse substituents on all three key components (imidazolidine ring, N-phenyl groups, and phenol ring) can be coupled with high-throughput screening methods. This approach allows for the rapid identification of lead catalysts for a specific application, which can then be further optimized.

By applying these principles, new generations of this compound-based catalysts can be developed with superior activity, stability, and selectivity for a wide range of chemical transformations.

Advanced Research Directions and Future Outlook for 4 1,3 Diphenylimidazolidin 2 Yl Phenol

Exploration of New Chemical Reactivities and Transformations

The core structure of 4-(1,3-Diphenylimidazolidin-2-yl)phenol suggests its primary role as an N-heterocyclic carbene (NHC) precatalyst. Future research is expected to focus on harnessing the corresponding NHC for a variety of organic transformations. The deprotonation of the imidazolidinium salt, formed from the parent compound, would generate a carbene with unique electronic and steric properties conferred by the diphenyl and phenol (B47542) substituents.

Key research avenues include:

Umpolung Catalysis: Investigating the catalytic activity of the derived NHC in classic umpolung reactions such as the benzoin (B196080) condensation, Stetter reaction, and hydroacylation. The phenol moiety could influence the catalyst's solubility, stability, and electronic properties, potentially leading to novel reactivity or selectivity.

Oxidative NHC Catalysis: Exploring the use of the NHC in oxidative transformations, where an external oxidant is used to generate highly reactive acyl azolium intermediates. This could enable the synthesis of esters, amides, and other carbonyl compounds from simple aldehydes. The phenol group might participate in or interfere with the oxidation process, a factor that warrants detailed investigation.

Asymmetric Catalysis: Developing chiral variants of this compound to be used in enantioselective catalysis. The introduction of chirality either on the imidazolidine (B613845) backbone or on the N-aryl groups could lead to catalysts capable of producing single-enantiomer products, which is of high value in the pharmaceutical and fine chemical industries.

A prospective study could involve screening the efficacy of the derived NHC in a model reaction, such as the benzoin condensation of furfural, and comparing its performance to existing NHC catalysts.

Table 1: Prospective Catalytic Screening in Benzoin Condensation

| Entry | NHC Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | This compound | DBU | THF | 25 | 24 | Data to be determined |

| 2 | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | DBU | THF | 25 | 24 | Data to be determined |

| 3 | This compound | KOt-Bu | DMSO | 60 | 12 | Data to be determined |

Development of Immobilized or Heterogeneous this compound Catalysts

To enhance the practical utility of this compound as a catalyst, its immobilization on solid supports is a critical research direction. Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes.

Future research in this area could focus on:

Polymer Supports: Covalently attaching the phenol moiety to various polymer backbones, such as polystyrene or polyethylene (B3416737) glycol (PEG). This would render the catalyst insoluble, facilitating its recovery.

Inorganic Supports: Grafting the molecule onto inorganic materials like silica, alumina, or magnetic nanoparticles. tandfonline.com The hydroxyl group of the phenol provides a convenient anchor point for such functionalization.

Metal-Organic Frameworks (MOFs): Incorporating the compound as a linker in the synthesis of MOFs. This would create a highly ordered, porous material with accessible catalytic sites. Research has shown that metal imidazolates within MOFs can act as precursors to NHC-like catalysts. scispace.com

Table 2: Potential Strategies for Catalyst Immobilization

| Support Material | Immobilization Strategy | Potential Advantage | Key Challenge |

|---|---|---|---|

| Polystyrene | Ether linkage via phenol group | High loading, robust | Potential for pore diffusion limitations |

| Silica Gel | Siloxane bond formation | High surface area, thermal stability | Potential for catalyst leaching |

| Fe3O4 Nanoparticles | Phosphonate anchoring | Easy separation with a magnet | Ensuring catalyst stability and preventing aggregation |

Synergistic and Multifunctional Catalytic Systems Incorporating the Phenol Moiety

The most distinctive feature of this compound is the presence of both an NHC precursor and a phenol group. This opens up exciting possibilities for synergistic and multifunctional catalysis, where both moieties participate in the catalytic cycle to enhance reactivity or control selectivity.

Promising research directions include:

Brønsted Acid/NHC Catalysis: The phenol group can act as a Brønsted acid, potentially protonating substrates or intermediates, while the NHC moiety performs its catalytic role. This dual activation could be beneficial in reactions such as hydrocyanations or hydroaminations.

Hydrogen Bonding Interactions: The hydroxyl group can act as a hydrogen-bond donor, pre-organizing substrates within the catalytic pocket and influencing stereoselectivity. This has been a successful strategy in other dual-catalysis systems. researchgate.net

Cooperative Catalysis with Metals: The phenol can act as a ligand for a metal co-catalyst, bringing it in close proximity to the NHC active site. This synergistic NHC/metal catalysis can enable transformations that are not possible with either catalyst alone. rsc.org For instance, novel 4-(2-hydroxyphenyl)imidazolium salts have been developed as bifunctional organocatalysts for cycloaddition reactions. researchgate.net

Computational-Guided Discovery and Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding the future development of catalysts based on this compound. nih.gov Theoretical studies can provide deep insights into reaction mechanisms, catalyst stability, and the electronic and steric factors that govern reactivity and selectivity. nih.govmdpi.com

Future computational work could focus on:

Mechanism Elucidation: Mapping the potential energy surfaces for reactions catalyzed by the derived NHC to understand the role of the phenol group and to identify rate-determining steps.

Predicting Reactivity: Calculating key parameters such as the pKa of the C2-proton, the HOMO-LUMO gap of the carbene, and bond dissociation energies to predict the catalyst's stability and reactivity profile. nih.gov

In Silico Design of New Catalysts: Modifying the parent structure computationally by adding different substituents to the phenyl rings or the imidazolidine backbone. This allows for the virtual screening of a large number of potential catalysts to identify derivatives with enhanced performance for specific applications. DFT calculations have been successfully used to study the geometrical parameters and reactivity of related phenolic compounds. nih.gov

Table 3: Key Parameters for Computational Evaluation

| Computational Method | Parameter to Calculate | Significance |

|---|---|---|

| DFT (B3LYP/6-31G) | pKa of C2-H | Predicts ease of carbene formation |

| DFT (B3LYP/6-31G) | HOMO-LUMO Gap | Indicates carbene stability and reactivity |

| Transition State Theory | Activation Energy Barriers | Elucidates reaction mechanism and predicts selectivity |

Methodological Innovations in Synthesis and Application

Advances in the synthesis of the this compound scaffold itself and its application in novel synthetic methodologies are crucial for its broader adoption.

Future research should aim for:

Efficient Synthesis: Developing more efficient, scalable, and sustainable synthetic routes to the title compound and its derivatives. This could involve exploring one-pot procedures or utilizing greener solvents and reagents. The synthesis of highly substituted imidazolidines is an active area of research. rsc.orgnih.gov

Continuous Flow Chemistry: Integrating heterogeneous catalysts derived from this compound into continuous flow reactor systems. This would enable automated, efficient, and safe production of chemical products on a larger scale.

Tandem Reactions: Designing novel tandem or cascade reactions where the NHC catalyst, derived from this compound, initiates a sequence of transformations, leading to the rapid construction of complex molecular architectures from simple starting materials.

By pursuing these advanced research directions, the scientific community can unlock the full potential of this compound as a versatile platform for the development of new catalytic systems and synthetic methodologies.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(1,3-Diphenylimidazolidin-2-yl)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted phenylamines and carbonyl derivatives. For example, reacting 1,3-diphenylimidazolidin-2-amine with 4-hydroxyphenyl ketone under acidic or basic catalysis. Key parameters include:

- Temperature : 80–120°C to ensure complete ring closure.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Catalysts : Use of p-toluenesulfonic acid (PTSA) or triethylamine to accelerate imine formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.

Table 1 : Representative Synthetic Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PTSA | DMF | 100 | 78 | 97 |

| Et₃N | DMSO | 80 | 65 | 92 |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Multi-technique characterization is critical:

- X-ray crystallography : Resolve crystal packing and confirm the imidazolidine ring geometry using SHELXL for refinement . ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 7.2–7.5 ppm (aromatic protons), δ 4.1 ppm (imidazolidine CH₂), and δ 9.8 ppm (phenolic OH).

- Mass Spectrometry : ESI-MS [M+H]⁺ at m/z 357.2 confirms molecular weight.

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what techniques quantify binding affinities?

- Methodological Answer : Studies focus on its potential as a kinase inhibitor or DNA intercalator:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA) on a sensor chip; measure real-time binding kinetics (KD ≈ 10⁻⁶ M) .

- Fluorescence Quenching : Titrate the compound into tryptophan-containing proteins; analyze Stern-Volmer plots to determine quenching constants .

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase), guided by crystallographic data .

Q. What computational strategies predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the imidazolidine ring (BDE ~85 kcal/mol indicates thermal stability up to 150°C).

- Molecular Dynamics (MD) Simulations : Simulate aqueous solvation at pH 2–12; monitor protonation states of the phenolic OH group (pKa ≈ 9.5) .

Table 2 : Predicted Stability Parameters

| Condition | Half-Life (h) | Degradation Pathway |

|---|---|---|

| pH 7.4 | >200 | Oxidation |

| pH 12 | 48 | Hydrolysis |

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies (e.g., NMR shifts or melting points) often arise from solvent effects or polymorphic forms:

- Variable Temperature NMR : Assess dynamic effects (e.g., tautomerism) by collecting spectra from 25°C to 60°C .

- Differential Scanning Calorimetry (DSC) : Identify polymorphs via endothermic peaks (∆Hfusion ≈ 150 J/g for the stable form) .

- Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (C=N stretch at 1640 cm⁻¹).

Methodological Considerations

- Crystallographic Refinement : Use SHELXL for high-resolution data (R-factor < 5%); SHELXE resolves twinning in challenging crystals .

- Data Reproducibility : Document solvent history and crystallization conditions (e.g., slow evaporation vs. diffusion) to ensure consistency .

- Ethical Data Reporting : Disclose raw diffraction data in repositories (e.g., CCDC) for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.